6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione
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Overview
Description
6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorophenyl group, an imino group, and a tetrahydropyrimido[5,4-d]pyrimidine core. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a similar class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It can be inferred from the targets of similar compounds that it likely interacts with its targets to inhibit their activity, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad range of targets. These include the tyrosine kinase pathway, the phosphatidylinositol-3 kinase pathway, the mammalian target of rapamycin pathway, and the p38 mitogen-activated protein kinases pathway, among others . The disruption of these pathways can lead to downstream effects such as the inhibition of cell growth and proliferation, which could explain its potential anticancer activity.
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse due to its broad range of targets. These could include the inhibition of cell growth and proliferation, induction of cell death, and disruption of cellular signaling pathways . These effects could contribute to its potential anticancer activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione typically involves multi-step reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with guanidine to form an intermediate, which is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency or selectivity in its interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-6-(2,4-dichlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-9-6-7-11(12(20)8-9)16-22-13-14(17(26)24-16)23-18(27)25(15(13)21)10-4-2-1-3-5-10/h1-8H,21H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDXDJHIRJHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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